

An In-depth Technical Guide to 6-Bromohexylamine Hydrobromide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Bromohexylamine
Hydrobromide

Cat. No.: B015075

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-Bromohexylamine Hydrobromide**, a bifunctional chemical compound featuring both an amine and a bromoalkane group. Its structure makes it a valuable building block in various chemical syntheses, particularly in the development of pharmaceutical agents and other specialized organic molecules. This document details its chemical properties, safety information, and a representative synthetic protocol.

Chemical Identity and Properties

The formal IUPAC name for this compound is 6-bromo-1-hexanamine hydrobromide. It is also referred to as 6-Bromo-1-hexanamine Hydrobromide[1].

Table 1: Chemical Identifiers and Properties

Property	Value	Reference
IUPAC Name	6-bromo-1-hexanamine hydrobromide	
CAS Number	14502-76-2	[1] [2] [3]
Molecular Formula	C ₆ H ₁₅ Br ₂ N	[1] [2] [3]
Molecular Weight	261.00 g/mol	[2]
Melting Point	142-144°C	[2] [3]
Solubility	Chloroform (Slightly), Methanol (Slightly)	[3]
InChI Key	YVSSXFHBAIZVIEW-UHFFFAOYSA-N	

| Canonical SMILES | C(CCCBr)CCN.Br | |

Table 2: Storage and Handling

Parameter	Recommendation	Reference
Storage Conditions	Hygroscopic, store under inert atmosphere.	[2] [3]

| Recommended Temperature | -20°C Freezer or 2-8°C |[\[2\]](#)[\[3\]](#) |

Safety and Hazard Information

6-Bromohexylamine Hydrobromide is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this chemical.

Table 3: GHS Hazard Statements and Precautionary Measures

Category	Information	Reference
Acute Oral Toxicity	Harmful if swallowed.	[4] [5] [6]
Skin Contact	May cause skin irritation or an allergic reaction.	[5] [6]
Eye Contact	May cause serious eye irritation.	[5]
Inhalation	May cause respiratory irritation.	[5]
Environmental Hazard	Harmful to aquatic life with long-lasting effects.	[4] [5]
First Aid (Skin)	Wash off immediately with plenty of soap and water.	[6] [7]
First Aid (Eyes)	Rinse cautiously with water for several minutes.	[6] [7]

| First Aid (Ingestion) | If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse mouth. |[\[4\]](#)[\[6\]](#) |

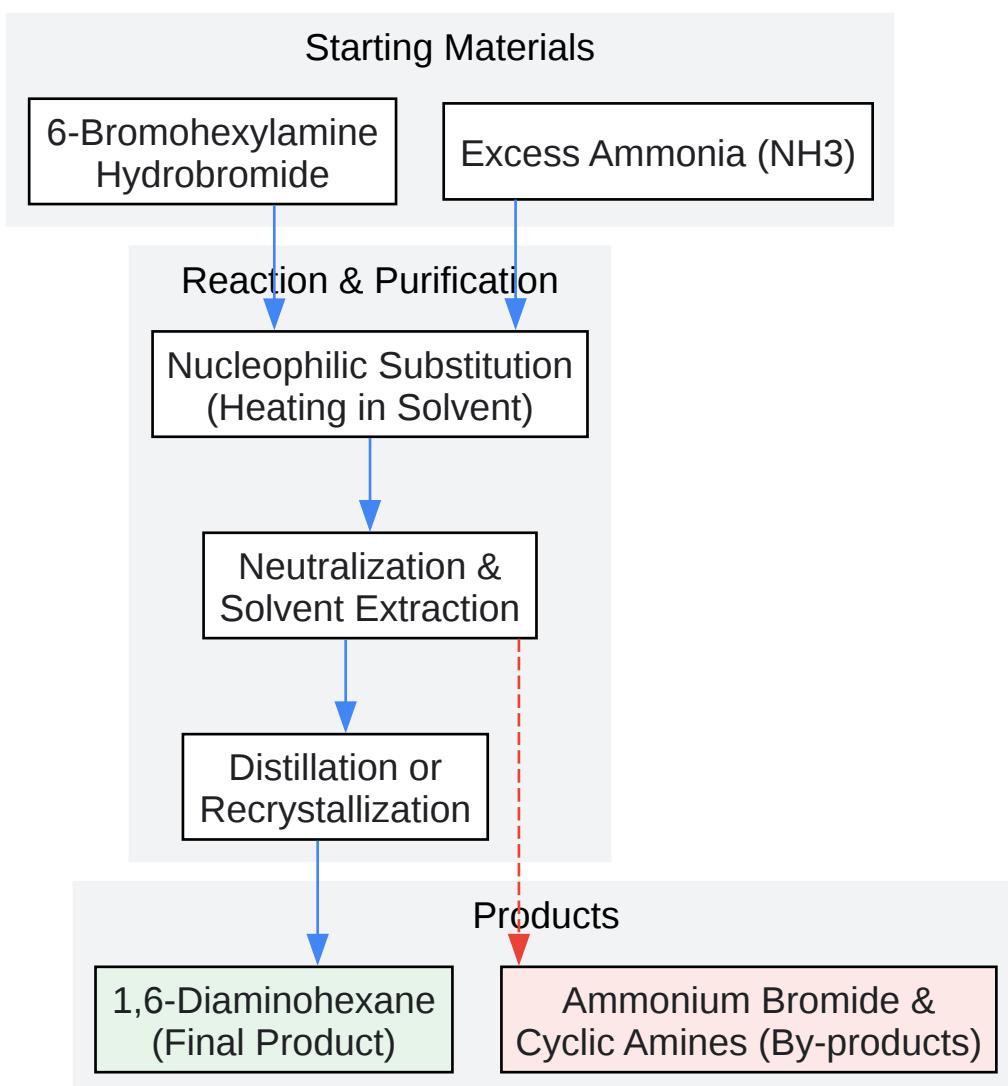
Synthetic Applications and Protocols

6-Bromohexylamine serves as a key intermediate in the synthesis of more complex molecules, such as 1,6-diaminohexane. The presence of two different functional groups—a primary amine and a bromoalkane—allows for selective, stepwise reactions. For instance, the amine can be protected while the bromide is displaced via nucleophilic substitution, or vice versa.

This protocol describes a potential pathway where 6-bromohexylamine acts as an intermediate in the formation of 1,6-diaminohexane from 1,6-dibromohexane. The second step of this pathway involves the reaction of 6-bromohexylamine with ammonia.

Objective: To synthesize 1,6-diaminohexane from 6-bromohexylamine.

Reaction Scheme: $\text{Br}-(\text{CH}_2)_6-\text{NH}_2 \cdot \text{HBr} + 2 \text{ NH}_3 \rightarrow \text{H}_2\text{N}-(\text{CH}_2)_6-\text{NH}_2 + \text{NH}_4\text{Br} + \text{HBr}$

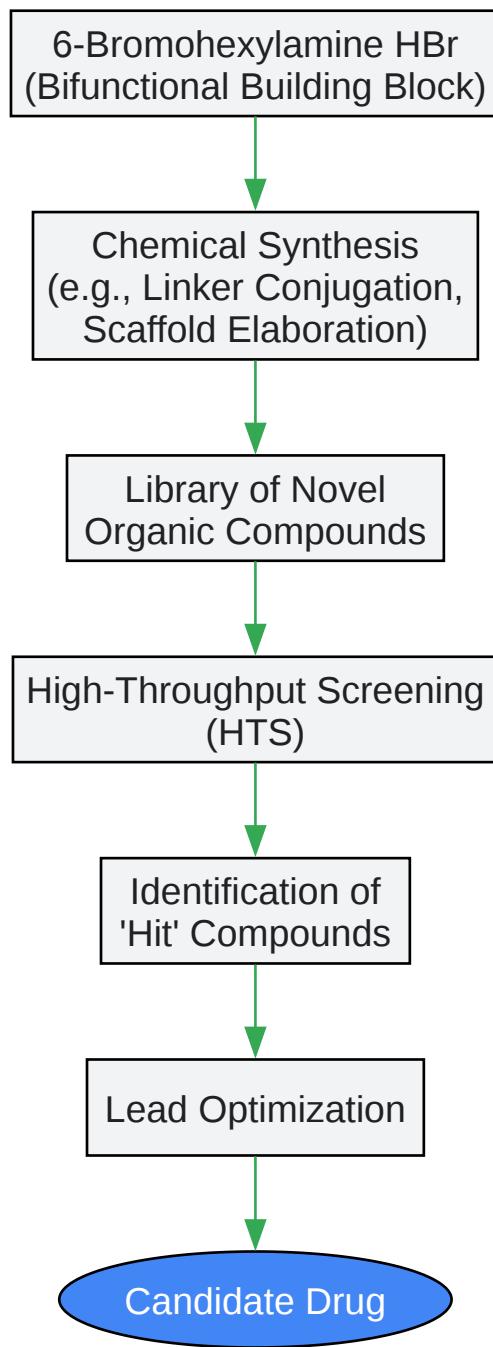

Materials:

- **6-Bromohexylamine Hydrobromide**
- Excess aqueous or alcoholic ammonia solution
- Reaction vessel suitable for heating under pressure (if required)
- Stirring apparatus
- Extraction and purification equipment (e.g., separatory funnel, distillation apparatus)

Procedure:

- Reaction Setup: In a suitable reaction vessel, dissolve **6-Bromohexylamine Hydrobromide** in a solvent (e.g., ethanol).
- Nucleophilic Attack: Add an excess of ammonia solution to the vessel. The use of excess ammonia is crucial to favor the formation of the primary diamine and minimize the formation of secondary and tertiary amine by-products[8].
- Heating: Seal the vessel and heat the mixture. The reaction temperature and duration will depend on the solvent and concentration but are typically elevated to facilitate the substitution.
- Work-up: After cooling, the reaction mixture is worked up. This typically involves neutralizing any excess acid, followed by extraction of the diamine product into an organic solvent.
- Purification: The crude product is purified, commonly by distillation or recrystallization, to yield pure 1,6-diaminohexane.

By-product Formation: A potential side reaction is an intramolecular cyclization, where the amine group of one molecule attacks the carbon-bromine bond of another, or an intramolecular reaction if conditions are suitable, potentially forming cyclic amines like piperidine, though this is less likely with a six-carbon chain compared to shorter chains[8].



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of 1,6-diaminohexane.

Relevance in Drug Development

While direct applications of **6-Bromohexylamine Hydrobromide** in signaling pathways are not prominently documented in publicly available literature, its utility lies in its role as a versatile linker and building block. Diamines and haloamines are fundamental components in the synthesis of a wide range of biologically active molecules. The hexyl chain provides a flexible spacer to connect different pharmacophores, which can be crucial for optimizing drug-receptor interactions.

[Click to download full resolution via product page](#)

Caption: Role of building blocks in the drug discovery pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. echemi.com [echemi.com]
- 3. 6-Bromohexylamine, Hydrobromide CAS#: 14502-76-2 [m.chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. gauthmath.com [gauthmath.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Bromohexylamine Hydrobromide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b015075#iupac-name-for-6-bromohexylamine-hydrobromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com